molecular formula C8H12IN3 B13172565 N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

Cat. No.: B13172565
M. Wt: 277.11 g/mol
InChI Key: WYQQBELQMJHQPM-UHFFFAOYSA-N
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Description

N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is a cyclopropanamine derivative featuring a 3-iodo-1-methylpyrazole core linked via a methylene bridge.

Properties

Molecular Formula

C8H12IN3

Molecular Weight

277.11 g/mol

IUPAC Name

N-[(3-iodo-1-methylpyrazol-4-yl)methyl]cyclopropanamine

InChI

InChI=1S/C8H12IN3/c1-12-5-6(8(9)11-12)4-10-7-2-3-7/h5,7,10H,2-4H2,1H3

InChI Key

WYQQBELQMJHQPM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)I)CNC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.

    Methylation: The iodinated pyrazole is methylated using methyl iodide in the presence of a base.

    Cyclopropanation: The final step involves the reaction of the methylated pyrazole with cyclopropanamine under suitable conditions to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

    Addition: The cyclopropane ring can undergo ring-opening reactions in the presence of acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following compounds share key structural motifs with the target molecule, differing primarily in substituents or heterocyclic cores:

Compound Name Key Structural Differences Molecular Weight Yield (%) Key Spectral Data (¹H NMR δ ppm) Source
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridine at position 1; methyl at position 3 (vs. iodine) 215.24 (M+H) 17.9 6.75 (s, 1H), 6.68 (s, 1H)
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}cyclopropanamine Difluoroethyl at position 1; methyl at position 5 Not reported Not reported Not reported
N-(Quinolin-4-ylmethyl)cyclopropanamine Quinoline core (vs. pyrazole) 199.27 91 8.63 (s, 1H), 7.44 (d, J = 6.0 Hz, 1H)
N-[(2-Nitrophenyl)methyl]cyclopropanamine Nitrophenyl group (vs. pyrazole) 192.2 Not reported Not reported
N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine Propanamine (vs. cyclopropanamine); methyl at position 3 Not reported Not reported Not reported

Key Comparison Points

  • Synthetic Accessibility: The iodine substituent in the target compound may reduce reaction yields compared to methyl or pyridine analogs due to steric and electronic effects. For example, reports a 17.9% yield for a pyridine analog, while achieved 91% for a quinoline derivative, suggesting heterocycle choice impacts efficiency . Copper catalysis (e.g., CuBr in DMSO) is common for cyclopropanamine coupling, as seen in and .
  • This contrasts with methyl or trifluoromethyl groups, which prioritize lipophilicity . Stability: notes that nitro analogs are stable under recommended conditions, but iodine’s susceptibility to nucleophilic displacement (e.g., forming iodide) may necessitate specialized storage .
  • Spectral Characteristics: The ¹H NMR signals for pyrazole protons in the target compound would likely shift upfield (compared to methyl or nitro analogs) due to iodine’s electron-withdrawing effect. For example, pyrazole protons in resonate at δ 6.75 and 6.68, while quinoline protons in appear at δ 8.63 .
  • Biological Relevance :

    • Cyclopropanamine derivatives are prevalent in drug discovery (e.g., BACE1 inhibitors in and kinase-targeting compounds in ) . The iodine substituent may improve target binding via halogen interactions, as seen in other iodinated pharmaceuticals.

Biological Activity

N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is a compound that has garnered attention in scientific research due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC8H12IN3
Molecular Weight277.11 g/mol
IUPAC NameN-[(3-iodo-1-methylpyrazol-4-yl)methyl]cyclopropanamine
InChI KeyWYQQBELQMJHQPM-UHFFFAOYSA-N
SMILESCN1C=C(C(=N1)I)CNC2CC2

The compound consists of a cyclopropane ring attached to a pyrazole moiety, which is substituted with an iodine atom and a methyl group. This unique structure may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors. The presence of the iodine atom may enhance its binding affinity to specific molecular targets, potentially leading to altered enzyme activity or receptor signaling pathways.

Interaction with Enzymes

The compound has shown potential as an enzyme inhibitor. For instance, it may interact with cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Similar compounds have demonstrated selective inhibition of COX-2, suggesting that this compound could be evaluated for similar properties .

Applications in Research

This compound has several applications in scientific research:

1. Medicinal Chemistry:

  • The compound can serve as a building block for synthesizing more complex molecules with potential therapeutic applications.
  • Its structure may be optimized to develop selective inhibitors for various diseases, including cancer and inflammatory conditions.

2. Biological Studies:

  • Used in studies involving enzyme inhibition or receptor binding due to its unique structural attributes.
  • Potentially applicable in drug discovery processes targeting specific kinases or inflammatory pathways.

3. Industrial Applications:

  • May find utility in the development of new materials or as a catalyst in chemical reactions due to its reactive nature.

Case Studies and Research Findings

Several studies have explored related compounds that may offer insights into the biological activity of this compound:

Study on COX Inhibition:
A series of pyrazole derivatives were synthesized and evaluated for their COX inhibitory potential. Some compounds showed significant selectivity for COX-2 over COX-1, suggesting that modifications similar to those found in this compound could yield potent anti-inflammatory agents .

Kinase Inhibitor Research:
Research into small molecule kinase inhibitors highlights the importance of structure in determining selectivity and potency against specific kinases. Compounds with similar pyrazole structures have been shown to exhibit low nanomolar IC50 values against various kinases, indicating that N-[3-Iodo...] might also possess significant kinase inhibitory properties .

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